molecular formula C13H10ClN3O2S B2560376 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946319-21-7

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No. B2560376
CAS RN: 946319-21-7
M. Wt: 307.75
InChI Key: QHHFWBPLHQCBLI-UHFFFAOYSA-N
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Description

“N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide” is a compound that contains a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This compound belongs to the class of organic compounds known as benzenesulfonamides .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . For example, the 1H-NMR of a similar compound showed multiple peaks indicating the presence of various types of hydrogen atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed based on their C, H, and N analysis and the structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Angiotensin II Receptor Antagonists

Research by Carini et al. (1991) in "Journal of Medicinal Chemistry" explored nonpeptide angiotensin II (AII) receptor antagonists. They developed a series of N-(biphenylylmethyl)imidazoles, demonstrating potent antihypertensive effects upon oral administration. This research indicates the potential application of related compounds in antihypertensive medications (Carini et al., 1991).

C(sp³)-H Bond Activation

A study by Pasunooti et al. (2015) in "Organic Letters" introduced bidentate auxiliaries derived from isoxazole-3-carboxamide and oxazole-4-carboxamide for Pd-catalyzed C(sp³)-H bond activation. The research shows the application of these compounds in the selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives (Pasunooti et al., 2015).

Molluscicidal Properties

El-bayouki and Basyouni (1988) in the "Bulletin of the Chemical Society of Japan" investigated thiazolo[5,4-d]pyrimidines with molluscicidal properties, indicating the potential application in controlling schistosomiasis intermediate hosts (El-bayouki & Basyouni, 1988).

Anti-Inflammatory and Analgesic Agents

Research by Abu‐Hashem et al. (2020) in "Molecules" synthesized novel benzodifuranyl derivatives as anti-inflammatory and analgesic agents. This study suggests the applicability of similar compounds in treating inflammation and pain (Abu‐Hashem et al., 2020).

Antitumor Properties

Stevens et al. (1984) in "Journal of Medicinal Chemistry" explored antitumor imidazotetrazines, indicating the potential application of related compounds in cancer treatment (Stevens et al., 1984).

Synthesis of Thiazole-5-Carboxylates

Fong et al. (2004) in the "Australian Journal of Chemistry" discussed the synthesis of thiazole-5-carboxylates, highlighting their application in organic synthesis and pharmaceutical research (Fong et al., 2004).

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2S/c1-6-5-9(19-17-6)12(18)16-13-15-11-7(2)8(14)3-4-10(11)20-13/h3-5H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHFWBPLHQCBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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